tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705993
InChI: InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13705993

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate -

Specification

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
IUPAC Name tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17)
Standard InChI Key MCBLOYMIEZRLES-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with cyanomethyl and carbamate functional groups. The carbamate group is protected by a tert-butyl moiety, enhancing its stability during synthetic reactions .

Molecular Formula and Mass

The compound has a molecular formula of C₁₃H₂₃N₃O₂ and a molar mass of 253.34 g/mol . Its structure integrates a piperidine core (C₅H₁₀N) modified at the 1-position with a cyanomethyl group (-CH₂CN) and at the 4-position with a methylcarbamate group (-CH₂OC(O)NHBoc) .

PropertyValue
Density1.08 ± 0.1 g/cm³
Boiling Point370.9 ± 42.0 °C
pKa12.26 ± 0.20

These values align with structurally similar tert-butyl carbamates, where the bulky tert-butyl group reduces crystallinity and increases solubility in organic solvents .

Synthesis and Reaction Pathways

The synthesis of tert-butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves multi-step organic reactions, typically starting from piperidin-4-ylcarbamic acid tert-butyl ester.

Key Synthetic Procedure

A representative protocol involves:

  • Reagents: Piperidin-4-ylcarbamic acid tert-butyl ester, cyanogen bromide (BrCN), sodium bicarbonate (NaHCO₃), dichloromethane (DCM) .

  • Conditions: Reaction at 0–20°C for 3 hours under vigorous stirring .

  • Mechanism: The primary amine on the piperidine ring undergoes nucleophilic substitution with cyanogen bromide, introducing the cyanomethyl group. The tert-butyl carbamate remains intact due to its orthogonal protecting group functionality .

Yield and Characterization

The reaction typically proceeds in moderate yields, with purification achieved via liquid-liquid extraction and solvent evaporation. Mass spectrometry (MS) confirms the product with an observed [M+H]⁺ peak at m/z 253.3 .

Regulatory and Disposal Considerations

Disposal Methods

  • Incinerate in a certified hazardous waste facility.

  • Neutralize with alkaline solutions before disposal for small quantities .

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